Cas no 97833-70-0 (3-Bromo-5-butoxy-beta-(diethylamino)-p-phenetidine dihydrochloride)

3-Bromo-5-butoxy-beta-(diethylamino)-p-phenetidine dihydrochloride structure
97833-70-0 structure
Product name:3-Bromo-5-butoxy-beta-(diethylamino)-p-phenetidine dihydrochloride
CAS No:97833-70-0
MF:C16H29BrCl2N2O2
MW:432.223662137985
CID:1002296
PubChem ID:3062351

3-Bromo-5-butoxy-beta-(diethylamino)-p-phenetidine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-butoxy-beta-(diethylamino)-p-phenetidine dihydrochloride
    • 3-bromo-5-butoxy-4-[2-(diethylamino)ethoxy]aniline,dihydrochloride
    • 3-Bromo-5-butoxy-4-[2-(diethylamino)ethoxy]aniline dihydrochloride
    • DTXSID40243277
    • p-Phenetidine, 3-bromo-5-butoxy-beta-(diethylamino)-, dihydrochloride
    • 97833-70-0
    • Inchi: InChI=1S/C16H27BrN2O2.2ClH/c1-4-7-9-20-15-12-13(18)11-14(17)16(15)21-10-8-19(5-2)6-3;;/h11-12H,4-10,18H2,1-3H3;2*1H
    • InChI Key: IKCQLGJVAMDHIM-UHFFFAOYSA-N
    • SMILES: CCCCOC1=C(C(=CC(=C1)N)Br)OCCN(CC)CC.Cl.Cl

Computed Properties

  • Exact Mass: 430.07895g/mol
  • Monoisotopic Mass: 430.07895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 265
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.7Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

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